molecular formula C20H27F3N2O2 B2866101 4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2320222-38-4

4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide

Cat. No.: B2866101
CAS No.: 2320222-38-4
M. Wt: 384.443
InChI Key: DHBWUABWFVCMBW-UHFFFAOYSA-N
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Description

4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide is a synthetic organic compound that features a complex structure with a phenyl group, a trifluoroethyl-substituted piperidine ring, and an oxane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoroethyl group and piperidine ring may interact with receptors or enzymes, modulating their activity. The phenyl group can enhance binding affinity through hydrophobic interactions, while the oxane carboxamide moiety may participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}oxane-4-carboxamide is unique due to its combination of a trifluoroethyl-substituted piperidine ring and an oxane carboxamide moiety, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O2/c21-20(22,23)15-25-10-6-16(7-11-25)14-24-18(26)19(8-12-27-13-9-19)17-4-2-1-3-5-17/h1-5,16H,6-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWUABWFVCMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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